[4-(Prop-1-en-2-yl)phenyl]boronic acid
Overview
Description
[4-(Prop-1-en-2-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a prop-1-en-2-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Prop-1-en-2-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-1-isopropenylbenzene with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound readily participates in Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: [4-(Prop-1-en-2-yl)phenyl]boronic acid can undergo oxidation to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding alkylborane.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Alkylborane derivatives.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Serves as a precursor for various catalytic systems.
Biology:
Bioconjugation: Used in the development of bioconjugates for imaging and therapeutic applications.
Protein Labeling: Employed in the labeling of proteins and other biomolecules.
Medicine:
Drug Development: Investigated for its potential in the synthesis of drug candidates and active pharmaceutical ingredients.
Diagnostics: Utilized in the development of diagnostic tools and assays.
Industry:
Material Science: Applied in the synthesis of advanced materials, including polymers and nanomaterials.
Sensors: Used in the development of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of [4-(Prop-1-en-2-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the prop-1-en-2-yl group, making it less sterically hindered and more reactive in certain reactions.
4-Methylphenylboronic Acid: Contains a methyl group instead of the prop-1-en-2-yl group, affecting its electronic and steric properties.
4-Vinylphenylboronic Acid: Features a vinyl group, which can participate in different types of reactions compared to the prop-1-en-2-yl group.
Uniqueness:
Steric Effects: The prop-1-en-2-yl group introduces steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Electronic Effects: The presence of the prop-1-en-2-yl group can also affect the electronic properties of the phenyl ring, altering its reactivity in different chemical environments.
Properties
IUPAC Name |
(4-prop-1-en-2-ylphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARSPOZHGCDERY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00989720 | |
Record name | [4-(Prop-1-en-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-76-1 | |
Record name | NSC54014 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [4-(Prop-1-en-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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